

# A Comparative Analysis of Padsevonil and Brivaracetam for Focal-Onset Seizures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Padsevonil*

Cat. No.: B609823

[Get Quote](#)

An objective guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental protocols of **Padsevonil** and Brivaracetam in the treatment of focal-onset epilepsy.

This guide provides a detailed comparison of two anti-seizure medications (ASMs), **Padsevonil** and Brivaracetam, intended for the adjunctive treatment of drug-resistant focal-onset seizures in adults. Brivaracetam, a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), is an established therapeutic option. **Padsevonil**, a first-in-class ASM candidate with a novel dual mechanism of action, recently underwent extensive clinical investigation. However, its clinical development program was terminated due to the pivotal trials not meeting their primary efficacy endpoints.<sup>[1][2]</sup> This guide presents the clinical trial data for both compounds, details their distinct mechanisms of action, and outlines the experimental protocols employed in their evaluation.

## Comparative Efficacy in Clinical Trials

The following table summarizes the primary efficacy endpoints from key clinical trials of **Padsevonil** and Brivaracetam. The data for Brivaracetam is from a pooled analysis of three Phase III studies, while the data for **Padsevonil** is from the Phase IIb ARISE (EP0091) and Phase III DUET (EP0092) trials.<sup>[3][4]</sup> It is important to note that the **Padsevonil** trials did not achieve statistical significance for their primary outcomes.<sup>[2][4]</sup>

| Efficacy Endpoint                                          | Padsevonil (ARISE Trial - EP0091)[4]                                                               | Brivaracetam (Pooled Phase III Trials)[3]                                         |
|------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Median Percent Reduction in Seizure Frequency Over Placebo | 17.2% (50 mg/day), 19.1% (100 mg/day), 19.2% (200 mg/day), 12.4% (400 mg/day)                      | 19.5% (50 mg/day), 24.4% (100 mg/day), 24.0% (200 mg/day)                         |
| ≥50% Responder Rate                                        | 33.8% (50 mg/day), 31.7% (100 mg/day), 25.9% (200 mg/day), 32.1% (400 mg/day) vs 21.0% for placebo | 34.2% (50 mg/day), 39.5% (100 mg/day), 37.8% (200 mg/day) vs 20.3% for placebo[3] |
| ≥75% Responder Rate                                        | 13.8% (50 mg/day), 12.2% (100 mg/day), 11.1% (200 mg/day), 16.0% (400 mg/day) vs 6.2% for placebo  | Not reported as a primary endpoint in the pooled analysis.                        |
| Seizure Freedom Rate                                       | Not reported as a primary endpoint in this trial.                                                  | 2.5% (50 mg/day), 5.1% (100 mg/day), 4.0% (200 mg/day) vs 0.5% for placebo[5]     |

## Mechanisms of Action

**Padsevonil** and Brivaracetam exhibit distinct mechanisms of action at the synapse, which are crucial for understanding their therapeutic potential and differences in efficacy.

## Padsevonil: A Dual-Target Approach

**Padsevonil** was designed as a first-in-class drug candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic components of neurotransmission.[6][7] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[8][9] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA<sub>A</sub> receptor.[7][8] This dual action was intended to provide a synergistic anti-seizure effect.[8]

[Click to download full resolution via product page](#)

**Padsevonil's dual mechanism of action.**

## Brivaracetam: Selective SV2A Ligand

Brivaracetam's primary mechanism of action is its high and selective affinity for synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.<sup>[10][11]</sup> It is believed to modulate the function of SV2A, leading to a reduction in neuronal hyperexcitability.<sup>[10]</sup> Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam.<sup>[12]</sup>



[Click to download full resolution via product page](#)

Brivaracetam's selective SV2A binding.

## Experimental Protocols

The following sections detail the methodologies of the key clinical and preclinical studies for **Padsevonil** and Brivaracetam.

## Clinical Trial Design: A Generalized Workflow

The clinical development programs for both **Padsevonil** and Brivaracetam included randomized, double-blind, placebo-controlled, parallel-group trials. The general workflow for these studies is illustrated below.



[Click to download full resolution via product page](#)

Generalized clinical trial workflow.

## Padsevonil Clinical Trials (ARISE & DUET)

- Study Design: The ARISE (NCT03373383) and DUET (NCT03739840) trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[11][13]
- Patient Population: Adult patients ( $\geq 18$  years) with drug-resistant focal epilepsy who had failed to achieve seizure control with four or more prior ASMs and were currently on one to three ASMs.[11][14] Patients were required to have an average of at least four spontaneous and observable focal seizures per month.[14]
- Seizure Assessment: Patients or their caregivers recorded the daily frequency and type of seizures in a paper or electronic diary.[15] Observable focal-onset seizures included Type IA1 (focal aware with motor symptoms), IB (focal impaired awareness), and IC (focal to bilateral tonic-clonic) according to the 1981 ILAE classification.[15]
- Primary Endpoints:
  - ARISE (Phase IIb): Change from baseline in observable focal-onset seizure frequency and the 75% responder rate over a 12-week maintenance period.[11]
  - DUET (Phase III): Change from baseline in log-transformed observable focal seizure frequency and the 75% responder rate over a 12-week maintenance period.[11]

- Statistical Analysis: The primary efficacy analyses were performed on the Full Analysis Set (FAS), which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline seizure diary entry.[16] The change in seizure frequency was analyzed using an analysis of covariance (ANCOVA) model.[15]

## Brivaracetam Pooled Phase III Clinical Trials

- Study Design: Data were pooled from three prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose trials (NCT00490035, NCT00464269, and NCT01261325).[3][5]
- Patient Population: Adult patients (16-80 years) with well-characterized partial-onset seizures not fully controlled despite treatment with one or two concomitant ASMs.[5][8] Patients must have experienced eight or more partial-onset seizures during the 8-week prospective baseline period.[8]
- Seizure Assessment: Patients or caregivers recorded seizure frequency and type in a daily diary.
- Primary Endpoint: The primary efficacy endpoint for the pooled analysis was the percent reduction over placebo in baseline-adjusted partial-onset seizure frequency per 28 days during the 12-week treatment period.[3]
- Statistical Analysis: The pooled percent reduction in seizure frequency over placebo was assessed by an ANCOVA on the log-transformed 28-day adjusted seizure frequency.[17] The ≥50% responder rate was assessed using logistic regression.[17]

## Preclinical Evaluation

- **Padsevonil** in the 6 Hz Seizure Model: This model is used to assess the efficacy of ASMs against therapy-resistant focal seizures. A 6 Hz corneal stimulation is applied for 3 seconds, and the ability of the drug to prevent the resulting seizure is measured. The 44 mA current intensity is specifically used as a model of drug-resistant seizures. In this model, **Padsevonil** demonstrated greater protection than the combination of diazepam with either levetiracetam or brivaracetam.[16]

- Brivaracetam in Audiogenic Seizure Models: These models utilize seizure-susceptible strains of mice or rats that exhibit seizures in response to a high-intensity auditory stimulus. The efficacy of the ASM is determined by its ability to prevent the different phases of the seizure (wild running, clonic convulsions, tonic convulsions). Brivaracetam has shown potent protection in audiogenic seizure-susceptible mice.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-ictogenic and antiepileptogenic properties of brivaracetam in mature and immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cureepilepsy.org [cureepilepsy.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]
- 16. transpharmation.com [transpharmation.com]
- 17. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Padsevonil and Brivaracetam for Focal-Onset Seizures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609823#comparing-padsevonil-and-brivaracetam-efficacy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)